molecular formula C6H8Br2N2O B2910835 2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide CAS No. 2253630-47-4

2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide

Cat. No.: B2910835
CAS No.: 2253630-47-4
M. Wt: 283.951
InChI Key: OCKXEBXWNBZRFO-UHFFFAOYSA-N
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Description

“2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide” is a chemical compound. It’s a precursor for novel mono and bis pyrazolylthiazoles .


Synthesis Analysis

The synthesis of novel bis (thiazoles) is reported. The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the corresponding thioamide derivatives in refluxing EtOH in the presence of triethylamine, afforded 4-pyrazolylthiazoles in good yields .


Molecular Structure Analysis

Imidazole, a component of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the corresponding thioamide derivatives in refluxing EtOH in the presence of triethylamine, afforded 4-pyrazolylthiazoles in good yields .

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, the levels of acetylcholine in the brain are increased, leading to improved cognitive function. This compound has also been shown to have insecticidal properties by inhibiting acetylcholinesterase in insects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide are primarily related to its inhibition of acetylcholinesterase. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function. However, excessive inhibition of acetylcholinesterase can lead to toxicity and adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide in lab experiments include its potent inhibition of acetylcholinesterase and its well-established synthesis method. However, its potential toxicity and adverse effects must be carefully considered when using this compound in experiments.

Future Directions

There are several future directions for research on 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide. One area of research is the development of new derivatives of this compound with improved selectivity and reduced toxicity. Another area of research is the investigation of the potential use of this compound as a pesticide for insect control. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of cognitive disorders.
In conclusion, 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide is a chemical compound that has been extensively studied for its potential use in the treatment of cognitive disorders and as a pesticide. Its potent inhibition of acetylcholinesterase makes it a valuable tool in scientific research, but its potential toxicity and adverse effects must be carefully considered. Further research is needed to fully understand the potential uses and limitations of this compound.

Synthesis Methods

The synthesis of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide involves the reaction of 2-bromoacetyl bromide with 1-methylimidazole in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the pure compound. This synthesis method has been well-established in the literature, and the compound has been synthesized and characterized by various research groups.

Scientific Research Applications

2-Bromo-1-(1-methylimidazol-4-yl)ethanone; hydrobromide has been extensively studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Inhibition of acetylcholinesterase increases the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase in insects.

Properties

IUPAC Name

2-bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O.BrH/c1-9-3-5(8-4-9)6(10)2-7;/h3-4H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXEBXWNBZRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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